molecular formula C17H18N2O2 B5789209 N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

Cat. No. B5789209
M. Wt: 282.34 g/mol
InChI Key: SIEDHUALASZBBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide (DAPI) is a synthetic compound that has been widely used in scientific research. It is a member of the isoxazole family, which is known for its diverse biological activities. DAPI has been shown to exhibit various biochemical and physiological effects, making it a valuable tool in the study of different biological processes.

Mechanism of Action

The mechanism of action of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood. However, it has been suggested that N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide may act by modulating the activity of ion channels in the nervous system. It has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit anticonvulsant and analgesic activities in animal models. N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been shown to inhibit the activity of COX enzymes, which are involved in the production of inflammatory mediators. Additionally, N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used as a fluorescent dye in microscopy studies to visualize DNA and RNA in cells.

Advantages and Limitations for Lab Experiments

N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to exhibit various biochemical and physiological effects. Additionally, N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been used as a fluorescent dye in microscopy studies to visualize DNA and RNA in cells. However, N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide also has several limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the mechanism of action of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. One possible direction is to further investigate the mechanism of action of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. This could involve studying the effects of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide on ion channels and other molecular targets. Another possible direction is to investigate the potential therapeutic applications of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide. This could involve testing the efficacy of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide in animal models of different diseases. Additionally, future research could focus on developing new derivatives of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide with improved solubility and other properties.

Synthesis Methods

The synthesis of N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide involves a multistep process that starts with the reaction of 5-methyl-3-phenyl-4-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-diallylamine in the presence of a base to yield N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide.

Scientific Research Applications

N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has been widely used in scientific research as a tool to study different biological processes. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities. N,N-diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide has also been used as a fluorescent dye in microscopy studies to visualize DNA and RNA in cells.

properties

IUPAC Name

5-methyl-3-phenyl-N,N-bis(prop-2-enyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-4-11-19(12-5-2)17(20)15-13(3)21-18-16(15)14-9-7-6-8-10-14/h4-10H,1-2,11-12H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEDHUALASZBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diallyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

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